(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a hydroxypropan-2-yl group. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce functional groups like halides or amines.
Scientific Research Applications
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism by which (S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid
- 1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid
- 1-(2-Hydroxypropan-2-yl)pyrrolidine-3-carboxylic acid
Uniqueness
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions. This makes it distinct from its enantiomers and other similar compounds, providing unique advantages in various applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-1-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,12)9-5-3-4-6(9)7(10)11/h6,12H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
NWALICKSIGQJKZ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(N1CCC[C@H]1C(=O)O)O |
Canonical SMILES |
CC(C)(N1CCCC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.